Methaniazide calcium
CAS No.: 6059-26-3
Cat. No.: VC17066378
Molecular Formula: C14H16CaN6O8S2
Molecular Weight: 500.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6059-26-3 |
|---|---|
| Molecular Formula | C14H16CaN6O8S2 |
| Molecular Weight | 500.5 g/mol |
| IUPAC Name | calcium;[2-(pyridine-4-carbonyl)hydrazinyl]methanesulfonate |
| Standard InChI | InChI=1S/2C7H9N3O4S.Ca/c2*11-7(6-1-3-8-4-2-6)10-9-5-15(12,13)14;/h2*1-4,9H,5H2,(H,10,11)(H,12,13,14);/q;;+2/p-2 |
| Standard InChI Key | XSKHXWPDNYFJBC-UHFFFAOYSA-L |
| Canonical SMILES | C1=CN=CC=C1C(=O)NNCS(=O)(=O)[O-].C1=CN=CC=C1C(=O)NNCS(=O)(=O)[O-].[Ca+2] |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
Methaniazide calcium, systematically named calcium;[2-(pyridine-4-carbonyl)hydrazinyl]methanesulfonate, has the molecular formula C₁₄H₁₆CaN₆O₈S₂ and a molecular weight of 500.5 g/mol . Its structure comprises two methaniazide anions coordinated with a calcium cation, forming a stable ionic complex. The IUPAC name reflects the presence of a pyridine-carbonyl hydrazine moiety linked to a methanesulfonate group, which contributes to its solubility and reactivity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆CaN₆O₈S₂ |
| Molecular Weight | 500.5 g/mol |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 12 |
| Rotatable Bonds | 6 |
| CAS Registry Number | 6059-26-3 |
Spectroscopic and Computational Data
The compound’s SMILES notation (C1=CN=CC=C1C(=O)NNCS(=O)(=O)[O-].[Ca+2]) and InChIKey (XSKHXWPDNYFJBC-UHFFFAOYSA-L) provide unambiguous identifiers for computational modeling . Fourier-transform infrared (FTIR) spectroscopy of related calcium citrate-methaniazide nanoparticles reveals characteristic peaks at 3452 cm⁻¹ (O-H stretch), 1543 cm⁻¹ (C=O), and 1081 cm⁻¹ (S=O), confirming the presence of sulfonate and carbonyl groups .
Synthesis and Physicochemical Behavior
Synthesis Pathways
Methaniazide calcium is synthesized via acid-base reactions between methaniazide (CID 3769) and calcium hydroxide or carbonate under controlled pH conditions. A study by optimized its incorporation into calcium citrate nanoparticles (CaCit-triazine NPs) using citric acid and sodium hydroxide to maintain a pH of 6.0, favoring divalent citrate ions that stabilize the calcium-methaniazide complex.
Table 2: Synthesis Conditions for CaCit-Triazine NPs
| Parameter | Condition A | Condition B | Condition C |
|---|---|---|---|
| Reaction Time (h) | 2 | 5 | 8 |
| % Drug Loading | 9.6% | 17.8% | 16.3% |
| Particle Size (nm) | 120 ± 15 | 150 ± 20 | 130 ± 10 |
Stability and Decomposition
Thermogravimetric analysis (TGA) demonstrates three-stage decomposition:
-
50–170°C: Loss of adsorbed water (7–9% weight loss).
-
420–600°C: Conversion to calcium carbonate.
-
>700°C: Formation of calcium oxide .
Methaniazide calcium itself decomposes sharply at 200°C, indicating thermal instability in pure form .
Pharmacological Applications
Drug Delivery Systems
Methaniazide calcium’s integration into calcium citrate nanoparticles enhances drug loading capacity due to electrostatic interactions between the sulfonate groups and calcium ions. At pH 5.0 (simulating lysosomal environments), 48.8% cumulative drug release occurs within 24 hours, increasing to 81.6% at pH 3.0, which is critical for targeted cancer therapy .
Research Gaps and Future Directions
Current data are predominantly derived from nanoparticle carrier studies, leaving its standalone pharmacokinetics and toxicology poorly characterized. Further investigations should address:
-
In vivo bioavailability and tissue distribution.
-
Long-term stability in physiological buffers.
-
Synergistic effects with conventional chemotherapeutics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume